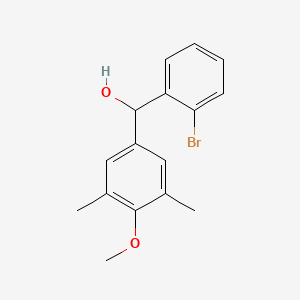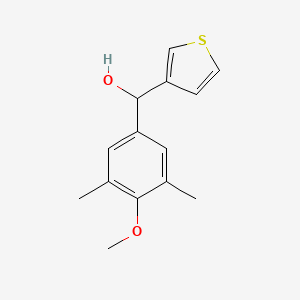
4-Chloro-3-methylphenyl-(2-furyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylphenyl-(2-furyl)methanol is an organic compound with the molecular formula C12H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a furan ring attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl-(2-furyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 2-furylmethanol in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst such as boron trifluoride etherate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-3-methylphenyl-(2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Chloro-3-methylphenyl-(2-furyl)ketone
Reduction: this compound
Substitution: 4-Amino-3-methylphenyl-(2-furyl)methanol or 4-Thio-3-methylphenyl-(2-furyl)methanol
科学研究应用
4-Chloro-3-methylphenyl-(2-furyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-methylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-methylphenyl-(2-thienyl)methanol
- 4-Chloro-3-methylphenyl-(2-pyridyl)methanol
- 4-Chloro-3-methylphenyl-(2-phenyl)methanol
Uniqueness
4-Chloro-3-methylphenyl-(2-furyl)methanol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the presence of the chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and biological activity.
属性
IUPAC Name |
(4-chloro-3-methylphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOPTDYZNYKYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B7976245.png)
![(2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B7976252.png)

![2-methyl-N-[(3S)-piperidin-3-yl]propanamide](/img/structure/B7976277.png)







